N-(4-ethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Description
N-(4-ethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H23N5O2S and its molecular weight is 385.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A variety of compounds containing the 1,2,4-triazole ring system, similar to N-(4-ethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, have been synthesized and characterized due to their wide range of pharmaceutical activities. These activities include anti-inflammatory, analgesic, antibacterial, antifungal, antitubercular, antiviral, antitumor, anticonvulsant, and antidepressant properties. The synthesis involves condensation reactions and is guided by various spectroscopic techniques such as H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis, ensuring the accurate structural elucidation of these compounds (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Antimicrobial Screening
The antimicrobial properties of compounds containing the 1,2,4-triazole ring system have been extensively studied. They have been found to exhibit significant in vitro antibacterial, antifungal, and anti-tuberculosis activity. This highlights their potential as therapeutic agents against a wide range of infectious diseases (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Anticancer Effects
Modifications of the acetamide group in similar compounds have shown remarkable anticancer effects, indicating the potential of such molecules in cancer therapy. For instance, compounds with the acetamide group replaced by alkylurea moieties have exhibited potent antiproliferative activities against various human cancer cell lines, reduced acute oral toxicity, and effective tumor growth inhibition in mice models. These findings suggest that compounds with the 1,2,4-triazole ring system and modifications thereof can serve as potent anticancer agents with low toxicity, offering a promising avenue for the development of new cancer treatments (Xiao-meng Wang et al., 2015).
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives, including compounds similar to this compound, have shown significant antioxidant activity. These studies highlight the potential of such compounds in combating oxidative stress-related diseases (Chkirate et al., 2019).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-3-7-17-21-22-19(24(17)23-12-5-6-13-23)27-14-18(25)20-15-8-10-16(11-9-15)26-4-2/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZMQFQGCDUPKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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